

3-(4-(trifluoromethyl)phenoxy)azetidine suppliers and cost

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-(Trifluoromethyl)phenoxy)azetidine

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Technical Guide: 3-(4-(trifluoromethyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(4-(trifluoromethyl)phenoxy)azetidine**, a valuable building block in medicinal chemistry. This document details available suppliers, estimated costs, and a comprehensive synthetic protocol.

Market Availability and Cost

Sourcing **3-(4-(trifluoromethyl)phenoxy)azetidine**, primarily as its hydrochloride salt, is feasible through a select number of chemical suppliers specializing in research and development compounds. The cost can vary based on purity, quantity, and the supplier. Below is a summary of available suppliers and their indicative pricing.

Supplier	Product Name	CAS Number	Purity	Quantity	Estimated Cost (USD)
AK Scientific	3-(4-(Trifluoromethyl)phenoxy)azetidine HCl	1236862-38-6	98%	50mg	\$23[1]
				100mg	\$37[1]
				1g	\$118[1]
CymitQuimica	3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride	1236862-38-6	97%	250mg	€360.00
				500mg	€519.00
				1g	€759.00
Hangzhou Leap Chem Co., Ltd.	3-[4-(Trifluoromethyl)phenoxy]azetidine HCl	1236862-38-6	N/A	N/A	N/A

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. The free base form of **3-(4-(trifluoromethyl)phenoxy)azetidine** may be available through custom synthesis requests.

Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine

The synthesis of **3-(4-(trifluoromethyl)phenoxy)azetidine** can be effectively achieved through a two-step process:

- **Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine:** This involves the coupling of N-Boc-3-hydroxyazetidine with 4-(trifluoromethyl)phenol.

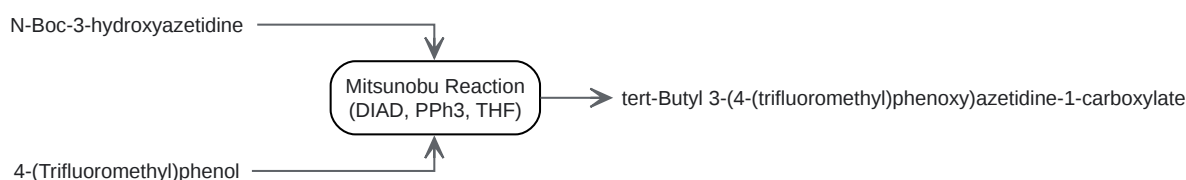
- Deprotection of the N-Boc group: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Below are detailed experimental protocols for each step.

Synthesis of tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

This procedure is adapted from a general method for the synthesis of 3,3-disubstituted azetidines.[2]

Reaction Scheme:



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Caption: Synthesis of the N-Boc protected intermediate via Mitsunobu reaction.

Materials:

- N-Boc-3-hydroxyazetidine
- 4-(Trifluoromethyl)phenol
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)

- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

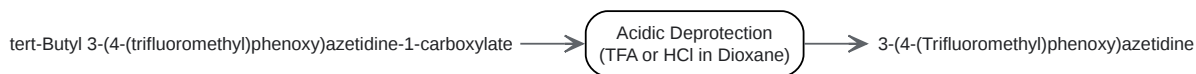
Procedure:

- To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO_3 solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl **3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate**.

Deprotection of tert-Butyl **3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate**

The removal of the N-Boc protecting group is a standard procedure in organic synthesis and can be achieved under acidic conditions.

Reaction Scheme:



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Caption: N-Boc deprotection to yield the final product.

Materials:

- tert-Butyl **3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate**
- Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
- Dichloromethane (DCM) or 1,4-dioxane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

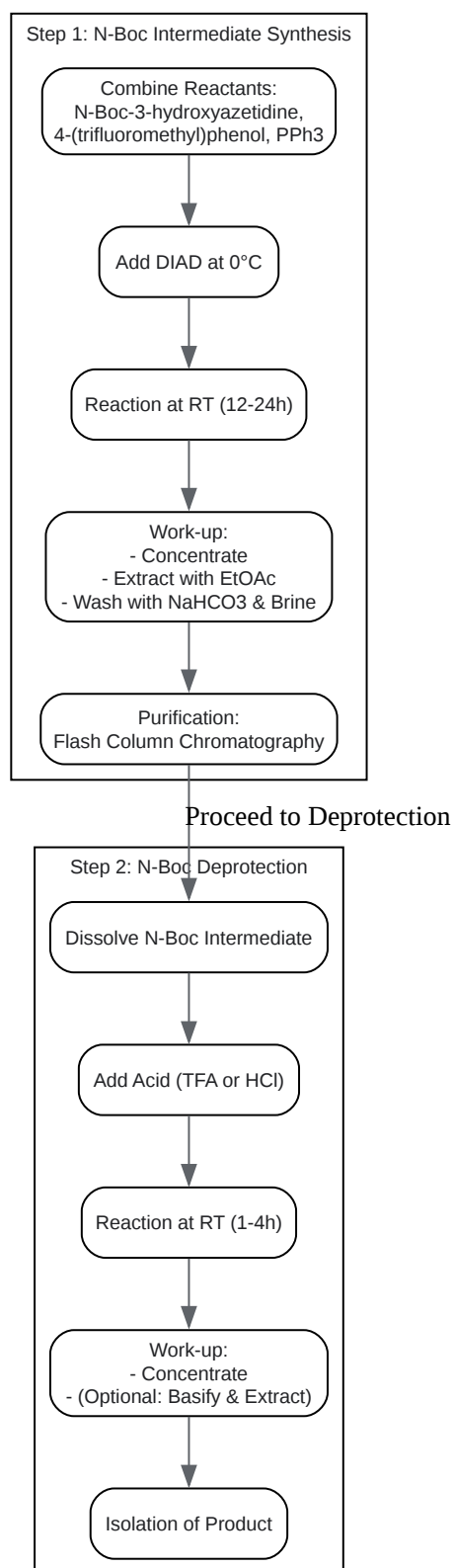
Procedure:

- Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
- Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane.
- Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess acid under reduced pressure.

- To obtain the free base, dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO_3 until the aqueous layer is basic.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **3-(4-(trifluoromethyl)phenoxy)azetidine**.
- For the hydrochloride salt, after evaporation of the solvent and excess HCl, the solid residue can be triturated with diethyl ether and filtered to obtain the desired salt.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of **3-(4-(trifluoromethyl)phenoxy)azetidine**.



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Caption: General experimental workflow for the two-step synthesis.

This guide provides essential information for researchers interested in utilizing **3-(4-(trifluoromethyl)phenoxy)azetidine** in their work. By offering insights into its commercial availability and a detailed synthetic route, this document aims to facilitate the procurement and application of this important chemical entity in drug discovery and development.

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References

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